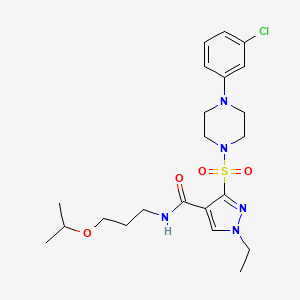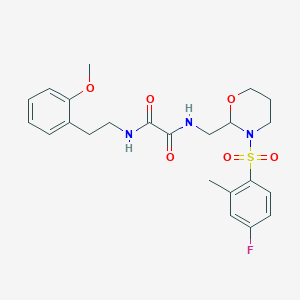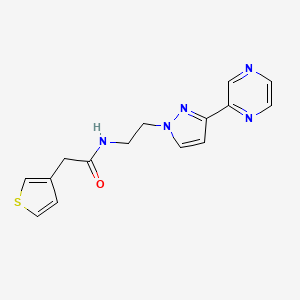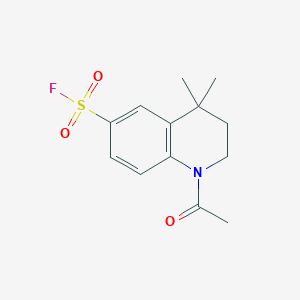
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride, also known as ADQS, is a chemical compound that has been used in scientific research for various purposes.
Applications De Recherche Scientifique
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride has been used in scientific research for various purposes, including as a fluorescent probe for detecting the presence of metal ions such as copper, zinc, and mercury. It has also been used as a reagent for the synthesis of other compounds, such as sulfonamides and sulfonylureas. Additionally, 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride is not fully understood, but it is believed to involve the binding of the compound to metal ions or enzymes in the body. This binding can lead to changes in the activity of these molecules, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride has been shown to have a variety of biochemical and physiological effects in scientific studies. For example, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride in lab experiments is its fluorescent properties, which make it useful for detecting the presence of metal ions. However, one limitation is that it can be difficult to work with due to its high reactivity and sensitivity to air and moisture.
Orientations Futures
There are many potential future directions for research involving 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride. One area of interest is the development of new drugs based on the compound's structure and activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride and its effects on cellular processes. Finally, there is potential for the use of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride in diagnostic applications, such as detecting the presence of metal ions in biological samples.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride involves a multi-step process that starts with the reaction of 4,4-dimethyl-2,3-dihydroquinoline with acetic anhydride to form 1-acetyl-4,4-dimethyl-2,3-dihydroquinoline. This intermediate is then reacted with sulfonyl chloride to form the final product, 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride.
Propriétés
IUPAC Name |
1-acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(16)15-7-6-13(2,3)11-8-10(19(14,17)18)4-5-12(11)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZLENFWFKCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=C1C=CC(=C2)S(=O)(=O)F)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

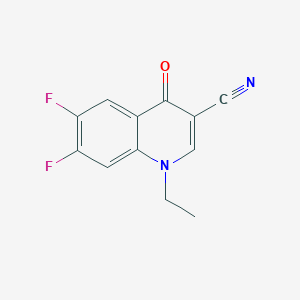
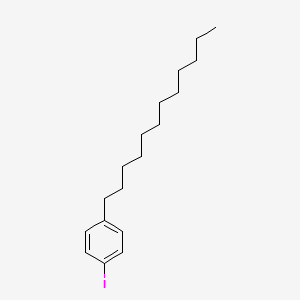





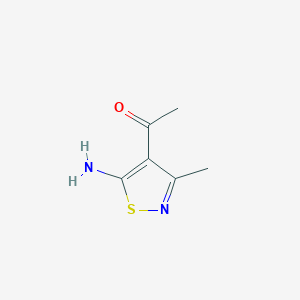
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
